molecular formula C14H13N9O3S B1174315 4-[2-(2,4-Diamino-6-oxo-pyrimidin-5-ylidene)hydrazinyl]-N-pyrimidin-2-yl-benzenesulfonamide CAS No. 17174-56-0

4-[2-(2,4-Diamino-6-oxo-pyrimidin-5-ylidene)hydrazinyl]-N-pyrimidin-2-yl-benzenesulfonamide

Cat. No.: B1174315
CAS No.: 17174-56-0
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(2,4-Diamino-6-oxo-pyrimidin-5-ylidene)hydrazinyl]-N-pyrimidin-2-yl-benzenesulfonamide is a complex organic compound with a unique structure that includes multiple pyrimidine rings and a sulfonamide group

Preparation Methods

The synthesis of 4-[2-(2,4-Diamino-6-oxo-pyrimidin-5-ylidene)hydrazinyl]-N-pyrimidin-2-yl-benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the pyrimidine rings followed by the introduction of the sulfonamide group. Reaction conditions such as temperature, pH, and the use of catalysts are carefully controlled to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

4-[2-(2,4-Diamino-6-oxo-pyrimidin-5-ylidene)hydrazinyl]-N-pyrimidin-2-yl-benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-(2,4-Diamino-6-oxo-pyrimidin-5-ylidene)hydrazinyl]-N-pyrimidin-2-yl-benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes .

Comparison with Similar Compounds

Compared to other similar compounds, 4-[2-(2,4-Diamino-6-oxo-pyrimidin-5-ylidene)hydrazinyl]-N-pyrimidin-2-yl-benzenesulfonamide stands out due to its unique combination of functional groups and structural features. Similar compounds include:

    2,4-diamino-6-oxopyrimidine derivatives: These compounds share the pyrimidine core but differ in their substituents.

    Sulfonamide derivatives: These compounds have the sulfonamide group but may lack the pyrimidine rings. The uniqueness of this compound lies in its ability to combine these features, leading to distinct chemical and biological properties.

Properties

CAS No.

17174-56-0

Molecular Formula

C14H13N9O3S

Molecular Weight

0

Synonyms

4-[2-(2,4-diamino-6-oxo-pyrimidin-5-ylidene)hydrazinyl]-N-pyrimidin-2- yl-benzenesulfonamide

Origin of Product

United States

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